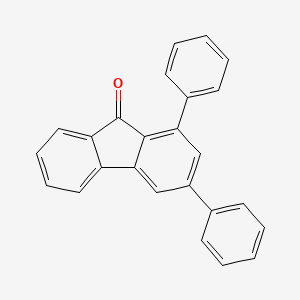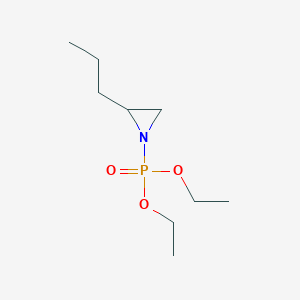
Diethyl (2-propylaziridin-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-propylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propyl-substituted aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-propylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aziridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (2-propylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-propylaziridin-1-yl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (2-propylaziridin-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . Additionally, the aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl (2-methylaziridin-1-yl)phosphonate: A closely related compound with a methyl group instead of a propyl group on the aziridine ring.
Diethyl (2-ethylaziridin-1-yl)phosphonate: Another similar compound with an ethyl group on the aziridine ring.
Uniqueness: Diethyl (2-propylaziridin-1-yl)phosphonate is unique due to the presence of the propyl-substituted aziridine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
57041-04-0 |
|---|---|
Molekularformel |
C9H20NO3P |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-propylaziridine |
InChI |
InChI=1S/C9H20NO3P/c1-4-7-9-8-10(9)14(11,12-5-2)13-6-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
WRXVWPGPYLQEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CN1P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




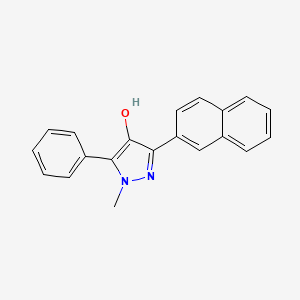
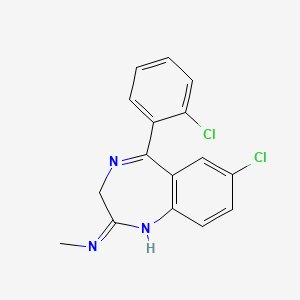
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

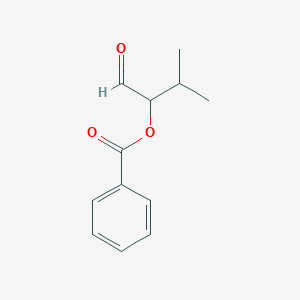
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
